Proguanil

Antimalarial Efficacy Combination Therapy Treatment Failure Rate

Proguanil (CAS 500-92-5) is a synthetic biguanide antimalarial prodrug with dual-mechanism pharmacology: its metabolite cycloguanil inhibits DHFR, while the parent molecule independently potentiates atovaquone's mitochondrial electron transport chain inhibition. This synergy reduces falciparum malaria failure from >90% (monotherapy) to <2% (combination). Procurement is exclusively for fixed-dose atovaquone-proguanil combination manufacturing, not standalone use. Substituting with other DHFR inhibitors (e.g., pyrimethamine) is non-equivalent due to proguanil's unique biguanide-mediated synergy. Critical for chloroquine-resistant malaria prophylaxis.

Molecular Formula C11H16ClN5
Molecular Weight 253.73 g/mol
CAS No. 500-92-5
Cat. No. B194036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProguanil
CAS500-92-5
SynonymsBigumal
Chlorguanid
Chloriguane
Chloroguanide
Chloroguanide Hydrochloride
Hydrochloride, Chloroguanide
Hydrochloride, Proguanil
Paludrin
Paludrine
Proguanil
Proguanil Hydrochloride
Molecular FormulaC11H16ClN5
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESCC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)
InChIKeySSOLNOMRVKKSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.86e-01 g/L

Proguanil Procurement Guide: Baseline Pharmacology and Procurement Relevance


Proguanil (CAS 500-92-5) is a synthetic biguanide antimalarial agent that functions primarily as a prodrug, requiring hepatic metabolism via CYP2C19 to its active dihydrofolate reductase (DHFR) inhibitor, cycloguanil [1]. While its historical use as monotherapy is limited by high failure rates, proguanil's primary modern procurement value lies in its synergistic fixed-dose combination with atovaquone, where the parent molecule acts independently to potentiate mitochondrial electron transport chain inhibition [1][2]. This dual-mechanism pharmacology defines its clinical and supply chain relevance, distinguishing it from single-agent antimalarials.

Why Proguanil Cannot Be Replaced by Other DHFR Inhibitors: A Case for Specific Procurement


Substituting proguanil with other antimalarials, particularly other dihydrofolate reductase (DHFR) inhibitors like pyrimethamine, is not pharmacologically or clinically equivalent due to proguanil's unique dual-mechanism role. As a monotherapy, proguanil demonstrates a 90% failure rate for falciparum malaria, underscoring its limited standalone utility [1]. However, its critical value is realized only in combination with atovaquone, where the parent proguanil molecule, not its DHFR-inhibiting metabolite cycloguanil, synergistically lowers the mitochondrial membrane potential collapse threshold, a property not shared by other DHFR inhibitors like pyrimethamine [1][2]. Furthermore, the pharmacogenetic activation of proguanil via CYP2C19 and its hepatic uptake via OCT1 introduce significant interindividual pharmacokinetic variability that is not a factor for directly active comparators, necessitating precise formulation control and monitoring strategies unique to this prodrug .

Proguanil Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Proguanil Monotherapy vs. Atovaquone-Proguanil Combination: Comparative Failure Rates in Falciparum Malaria

As a monotherapy for treating falciparum malaria, proguanil exhibits a treatment failure rate of 90% [1]. In stark contrast, the fixed-dose combination of atovaquone and proguanil reduces this failure rate to less than 2% [1]. This quantifies the synergistic, rather than additive, benefit of the combination and defines the primary context in which proguanil should be procured and utilized.

Antimalarial Efficacy Combination Therapy Treatment Failure Rate

Proguanil vs. Pyrimethamine: Comparative In Vitro Potency Against Wild-Type P. falciparum DHFR

Ex vivo susceptibility testing of Ugandan P. falciparum isolates from 2016-2020 reveals that the median IC50 for proguanil against the parasite's DHFR enzyme is 13,000 nM, compared to 1,200 nM for its active metabolite cycloguanil and 42,100 nM for pyrimethamine, another DHFR inhibitor [1]. This demonstrates that proguanil itself is a weak DHFR inhibitor, reinforcing that its primary mechanism in combination therapy is independent of this pathway. The data also highlight a 3.2-fold lower IC50 for cycloguanil compared to pyrimethamine in these isolates, which carry prevalent DHFR mutations.

DHFR Inhibition IC50 Antifolate Plasmodium falciparum

Proguanil vs. Chloroquine: Comparative Prophylaxis Failure Rates in a Malaria-Endemic Pediatric Population

In a study of 170 children (5-10 years) in a malaria-endemic area on the Thai-Burmese border, daily proguanil prophylaxis was compared to weekly chloroquine. The study found 17 cases of falciparum malaria in the proguanil group (524 human-weeks) and 24 cases in the chloroquine group (537 human-weeks) [1]. This corresponds to an incidence rate of 3.2 cases per 100 human-weeks for proguanil versus 4.5 for chloroquine. The difference in falciparum malaria incidence was not statistically significant, indicating comparable suppressive efficacy in this setting. However, proguanil demonstrated significantly more vivax malaria failures (11 vs. 1 case, P < 0.01), a critical differentiation point for prophylaxis selection in regions where both species are endemic [1].

Malaria Prophylaxis Pediatric Chloroquine Comparative Efficacy

Impact of OCT1 Transporter Polymorphism on Proguanil and Cycloguanil Pharmacokinetics

A 2024 semi-physiologic population pharmacokinetic study in Korean subjects revealed that individuals with the SLC22A1 1022C>T (rs2282143) CT genotype, which encodes a reduced-function OCT1 transporter, exhibit a 1.2-fold higher systemic exposure of proguanil and a 0.6-fold lower exposure of its active metabolite cycloguanil compared to wild-type (CC) individuals . This results in a 0.5 to 0.6-fold reduction in the metabolic ratio. Modeling estimated that OCT1 activity in CT genotypes is 0.42 times that of the CC genotype . This demonstrates a clear pharmacogenetic mechanism for variable prodrug activation that is unique to proguanil among common antimalarials.

Pharmacogenomics OCT1 SLC22A1 Pharmacokinetics Cycloguanil

Atovaquone-Proguanil vs. Mefloquine: Comparative Tolerability in Travelers' Malaria Prophylaxis

A 2009 Cochrane systematic review and meta-analysis of malaria prophylaxis in travelers found that the atovaquone-proguanil combination was associated with significantly fewer adverse events compared to mefloquine. Specifically, atovaquone-proguanil users had fewer reports of any adverse effect (Risk Ratio [RR] 0.72, 95% CI 0.6 to 0.85), fewer gastrointestinal adverse effects (RR 0.54, 95% CI 0.42 to 0.7), and fewer neuropsychiatric adverse events (RR 0.86, 95% CI 0.75 to 0.99) [1]. These quantifiable differences in tolerability are a key factor in prophylaxis selection and compliance.

Malaria Prophylaxis Tolerability Mefloquine Adverse Events

Proguanil Application Scenarios: Evidence-Driven Use Cases for Research and Procurement


Fixed-Dose Combination Antimalarial Formulation Development

Proguanil's primary application is as a component in fixed-dose combination therapies with atovaquone for malaria prophylaxis and treatment. Evidence shows that while proguanil monotherapy has a 90% failure rate for falciparum malaria, the combination reduces this to less than 2% [1]. Procurement should therefore be specifically for the purpose of combination product manufacturing, not for standalone use. The synergistic mechanism, which is independent of its DHFR-inhibiting metabolite, is critical for maintaining efficacy even in regions with prevalent DHFR resistance [1][2].

Pharmacogenetic and Drug-Drug Interaction (DDI) Research Tool

Proguanil serves as a well-characterized probe substrate for CYP2C19 activity in clinical pharmacology studies. Its metabolism to cycloguanil is highly dependent on CYP2C19 genotype and can be further modulated by polymorphisms in the hepatic uptake transporter OCT1 (SLC22A1), which alters the parent-to-metabolite exposure ratio by up to 0.5-0.6 fold [1]. This makes proguanil a valuable tool for investigating the combined effects of drug-metabolizing enzymes and transporters on prodrug activation, informing DDI risk assessment and personalized dosing strategies [1].

Prophylaxis in Regions with Chloroquine-Resistant P. falciparum (as Combination)

In geographical areas where chloroquine-resistant P. falciparum is endemic, the atovaquone-proguanil combination is a first-line prophylactic agent. While monotherapy comparisons show proguanil has similar falciparum suppressive efficacy to chloroquine in some settings, it is inferior for vivax malaria [1]. However, in combination with atovaquone, its efficacy against chloroquine-resistant strains is well-established, and it offers a superior tolerability profile compared to alternatives like mefloquine, with quantifiable reductions in adverse event risk [2]. Procurement for this indication should specify the atovaquone-proguanil combination product.

Investigational Studies on Antifolate Resistance Mechanisms

Proguanil and its metabolite cycloguanil are essential reference compounds for studying the evolution and mechanisms of antifolate resistance in Plasmodium species. Comparative IC50 data against wild-type and mutant DHFR enzymes, such as the 3.2-fold potency difference between cycloguanil and pyrimethamine in Ugandan isolates, provide a quantitative baseline for evaluating novel DHFR inhibitors designed to overcome resistance [1]. Procuring high-purity proguanil and cycloguanil is necessary for such ex vivo susceptibility assays and enzymatic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proguanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.